6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Description
BenchChem offers high-quality 6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-6(2)4-13-8(11)7(5-14)9(15)12(3)10(13)16/h5-6H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEUPOYACKBOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)N(C1=O)C)C=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24829853 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (CAS No. 101989-80-4) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique chemical structure that includes an amino group and a carbaldehyde group, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of 6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is , with a molecular weight of 225.24 g/mol. Its structure allows for various chemical reactions that can lead to significant biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to act as an enzyme inhibitor , which can disrupt specific biochemical pathways by binding to the active sites of enzymes. This inhibition can lead to therapeutic effects in different biological contexts.
Therapeutic Potential
Research indicates that 6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde may possess antitumor and antiviral properties. The compound's interactions with nucleic acids suggest potential applications in gene expression modulation and cellular process regulation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Activity : In a study evaluating various pyrimidine derivatives for anticancer properties, 6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde demonstrated significant cytotoxic effects against human tumor cell lines (e.g., HepG2 and NCI-H661) .
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it showed promising results in inhibiting topoisomerase II activity more effectively than standard chemotherapeutic agents .
- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral enzyme functions .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 6-Amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde in terms of biological activity, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1,3-Dimethyluracil | Lacks amino and carbaldehyde groups | Less reactive; limited biological activity |
| 6-Amino-1,3-dimethyluracil | Similar structure without carbaldehyde group | Reduced reactivity; lower enzyme inhibition |
| Caffeine Impurity B | Contains methyl groups but no amino group | Different mechanism; less potential for enzyme inhibition |
Q & A
Basic: What are the optimal synthetic routes for 6-amino-3-methyl-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde?
Methodological Answer:
The compound can be synthesized via modified Biginelli reactions, leveraging urea derivatives and β-ketoaldehydes. A typical protocol involves:
- Condensing 3-methyl-2-methylpropylamine with ethyl acetoacetate under acidic conditions (e.g., HCl/EtOH) to form the tetrahydropyrimidine core.
- Introducing the carbaldehyde group via Vilsmeier-Haack formylation (POCl₃/DMF) at the 5-position .
Critical Parameters: - Temperature control (70–80°C) to avoid side reactions like over-oxidation.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
Basic: How can structural elucidation be performed for this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Identify characteristic signals (e.g., carbaldehyde proton at δ 9.8–10.2 ppm, dioxo groups at δ 160–170 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at 1680–1750 cm⁻¹) and NH₂ vibrations (3300–3500 cm⁻¹) .
- X-ray Crystallography : Resolve regiochemistry and hydrogen-bonding patterns (e.g., intramolecular H-bonding between amino and carbonyl groups) .
Advanced: How to address regioselectivity challenges during functionalization of the tetrahydropyrimidine ring?
Methodological Answer:
Regioselectivity in electrophilic substitution is influenced by:
- Substituent Effects : The 2-methylpropyl group at N1 sterically hinders the 4-position, directing electrophiles to the 5-carbaldehyde site .
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to polarize the carbonyl group, enhancing reactivity at the 5-position .
Experimental Design: - Compare reaction outcomes with/without catalysts using HPLC-MS to track regioselectivity .
Advanced: How to resolve contradictions in spectral data for intermediates?
Methodological Answer:
Contradictions (e.g., unexpected ¹³C shifts) may arise from tautomerism or solvent effects. Mitigation strategies include:
- Variable-Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .
- DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to validate structures .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic additions?
Methodological Answer:
- Molecular Electrostatic Potential (MEP) Maps : Locate electron-deficient sites (e.g., carbaldehyde carbon) for nucleophilic attack .
- Transition State Modeling : Use DFT (B3LYP/6-31G*) to simulate activation energies for reactions with amines or hydrazines .
Validation: - Correlate computational results with experimental kinetics (e.g., rate constants from UV-Vis monitoring).
Advanced: How to evaluate the compound’s potential bioactivity against microbial targets?
Methodological Answer:
- In Silico Screening : Perform molecular docking (AutoDock Vina) against bacterial enzymes (e.g., DNA gyrase) to identify binding affinities .
- In Vitro Assays :
- MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
- Time-Kill Studies : Assess bactericidal kinetics at 2× MIC concentrations .
Advanced: How to optimize stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Lyophilization for long-term storage.
- Buffered formulations (pH 6–7) to minimize hydrolysis .
Advanced: What alternative synthetic routes exist for derivatives with enhanced solubility?
Methodological Answer:
- Mannich Reactions : Introduce hydrophilic groups (e.g., morpholine) at the 3-amino position using formaldehyde and secondary amines .
- Click Chemistry : Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition to the carbaldehyde group .
Analytical Validation: - Compare solubility profiles (e.g., shake-flask method) and logP values (HPLC) of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
